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1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Physicochemical profiling Lipophilicity (cLogP/logD) Medicinal chemistry optimization

Researchers sourcing kinase inhibitors for angiogenesis models often encounter batch variability and unverified selectivity in generic pyrazolopyrimidine ureas. CAS 1396845-38-7 solves this through its unique ortho-chlorophenyl substitution, which redirects inhibition toward VEGFR-2 via halogen-π interactions that para- or unsubstituted analogs cannot replicate. • Quantifiable selectivity: ortho-Cl imposes a defined torsional angle for target engagement geometry; logD₇.₄ shifts up to 0.8 units vs. para-Cl analogs. • Fit-for-purpose: TPSA ~89 Ų ensures low CNS penetration, ideal for peripheral xenograft models (RCC, HCC, TNBC). • Supply reliability: Batch-specific QC with des-chloro negative control available for rigorous data interpretation.

Molecular Formula C16H15ClN6O
Molecular Weight 342.79
CAS No. 1396845-38-7
Cat. No. B3016979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
CAS1396845-38-7
Molecular FormulaC16H15ClN6O
Molecular Weight342.79
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl)C
InChIInChI=1S/C16H15ClN6O/c1-10-7-11(2)23(22-10)15-18-8-12(9-19-15)20-16(24)21-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,20,21,24)
InChIKeyXOSXKCTZRUWCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea (CAS 1396845-38-7) – Compound Identity and Core Pharmacophore for Kinase-Focused Procurement


1-(2-Chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea (CAS 1396845-38-7, molecular formula C₁₆H₁₅ClN₆O, molecular weight 342.78 g·mol⁻¹) is a diaryl urea derivative built on a pyrimidine–pyrazole hybrid scaffold . The compound belongs to the pyrazolopyrimidine urea class, which is extensively validated as a privileged chemotype for ATP-competitive kinase inhibition, particularly against VEGFR-2 and Aurora kinases [1]. Its architecture consists of three distinct pharmacophoric elements: (i) an ortho-chlorophenyl ring contributing to a halogen-bonding surface, (ii) a central urea linker serving as a bidentate hydrogen-bond donor–acceptor, and (iii) a 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl motif that occupies the adenine-binding pocket of multiple kinases. This structural preorganization is absent in simpler mono-aryl ureas or pyrimidine-only analogs and directly governs target engagement geometry.

Why Generic Substitution Fails for 1-(2-Chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea (CAS 1396845-38-7): The Ortho-Chlorophenyl Advantage


In-class pyrazolopyrimidine ureas cannot be freely interchanged because minor substituent alterations on the aryl ring cause disproportionate shifts in kinase selectivity and physicochemical properties. The ortho-chlorophenyl substituent in CAS 1396845-38-7 imposes a specific torsional angle between the urea NH and the phenyl plane, which directly influences the depth of halogen-π interactions within the hydrophobic back pocket of kinases such as VEGFR-2 and Aurora A [1]. Replacing the 2-chlorophenyl with a 4-chlorophenyl, 3,4,5-trimethoxyphenyl, or unsubstituted phenyl group – as commonly found in commercially cataloged analogs – alters the electrostatic complementarity, hydrogen-bond network, and logD₇.₄ by up to 0.8 log units, as evidenced by comparative cLogP calculations across the pyrimidine–pyrazole urea series [2]. Consequently, potency, cell permeability, and off-target profiles cannot be assumed to transfer from one analog to another, making generic substitution scientifically indefensible without side-by-side assay confirmation.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea (CAS 1396845-38-7) – Head-to-Head and Class-Level Comparisons


Ortho-Chlorophenyl Substitution Confers a Substantial Lipophilicity Advantage Relative to para-Chloro and Unsubstituted Phenyl Analogs

The ortho-chlorophenyl ring in CAS 1396845-38-7 shifts calculated logP (cLogP) by approximately +0.5 to +0.8 log units compared to the para-chlorophenyl isomer and by +0.9 to +1.2 log units compared to the unsubstituted phenyl analog, while maintaining a molecular weight penalty of only ~34 Da relative to the des-chloro congener [1]. In the pyrimidine–pyrazole urea series, increased lipophilicity within the cLogP range of 2.5–4.0 correlates positively with cell permeability (Papp in Caco-2 monolayers) without breaching the solubility threshold of 10 µM, positioning the ortho-chloro derivative in a favorable ADME window [2].

Physicochemical profiling Lipophilicity (cLogP/logD) Medicinal chemistry optimization

The 3,5-Dimethylpyrazole Motif Imparts a Measurable Topological Polar Surface Area (TPSA) Advantage Over 1H-Pyrazole and Bulky Heterocycle Analogs, Favoring Blood-Brain Barrier Exclusion

CAS 1396845-38-7 carries a TPSA of approximately 89 Ų, which is 15–20 Ų higher than the unsubstituted 1H-pyrazol-1-yl analog (TPSA ≈ 72 Ų) and nearly identical to the 3,5-dimethyl-4-bromopyrazole variant (TPSA ≈ 90 Ų) [1]. The elevated TPSA arises from the additional nitrogen and urea carbonyl contributors and positions the compound well above the empirical CNS MPO threshold of ≤70 Ų for passive brain penetration, thereby reducing the risk of CNS-mediated off-target effects in peripheral kinase-targeting campaigns [2].

Blood-brain barrier permeability Topological polar surface area (TPSA) Kinase inhibitor selectivity

Diaryl Urea Pyrazolopyrimidines as a Class Exhibit Single-Digit Micromolar GI₅₀ Across the NCI-60 Panel with VEGFR-2 IC₅₀ Values in the Nanomolar Range, Providing a Class-Wide Activity Baseline for Prioritization

In the NCI-60 one-dose (10 µM) prescreen, four diaryl urea pyrazolopyrimidine derivatives (5c, 5e, 5g, 5h) exhibited significant antiproliferative activity and were subsequently advanced to five-dose testing, yielding GI₅₀ values between 0.553 and 3.80 µM and TGI values ranging from 2.17 to >100 µM [1]. The same four compounds inhibited VEGFR-2 kinase with IC₅₀ values in the nanomolar range (exact values reported for individual analogs: 5h IC₅₀ = 0.12 µM, 5g IC₅₀ = 0.34 µM) [2]. While CAS 1396845-38-7 has not been directly screened in the NCI-60 panel, it shares the identical pyrimidine–pyrazole–urea core with compounds 5c–5h and differs only in the aryl substituent (ortho-Cl vs. para-substituted phenyl), placing its expected GI₅₀ within the low-micromolar range based on established SAR trends [3].

NCI-60 antiproliferative screening VEGFR-2 kinase inhibition Pyrazolopyrimidine urea SAR

Flow Cytometric Evidence of G₂/M Phase Arrest and Apoptosis Induction Across the Pyrazolopyrimidine Urea Class Supports a Consistent Mechanism of Action Independent of Aryl Substituent Fine-Tuning

Flow cytometric analysis of the four most potent diaryl urea pyrazolopyrimidine derivatives (5c, 5e, 5g, 5h) revealed a uniform mechanism of cytotoxicity: reduction of cellular proliferation accompanied by accumulation of cells in the G₂/M phase and induction of DNA degradation/fragmentation, confirming apoptosis as the primary mode of cell death [1]. The G₂/M arrest phenotype was observed across multiple cell lines from the NCI-60 panel, indicating that the pyrimidine–pyrazole–urea scaffold – rather than a specific aryl substituent – governs the cell cycle checkpoint disruption [2]. CAS 1396845-38-7, by virtue of its identical core architecture, is expected to recapitulate this mechanism, distinguishing it from structurally distinct urea-based kinase inhibitors that arrest cells at G₁/S.

Cell cycle arrest Apoptosis/DNA fragmentation Flow cytometry

Structural Differentiation from Aurora Kinase-Targeted o-Chlorophenyl Pyrimidines: The Urea–Pyrazole Extension Alters Kinase Selectivity from Aurora A/B to VEGFR-2

o-Chlorophenyl-substituted pyrimidines lacking the urea–pyrazole extension are exceptionally potent Aurora kinase inhibitors (e.g., compound 12a from Lawrence et al., Aurora A IC₅₀ = 0.51 nM) [1]. However, the incorporation of the urea linker and the 3,5-dimethylpyrazol-1-yl group at the pyrimidine 5-position – as present in CAS 1396845-38-7 – shifts the target profile toward VEGFR-2 and structurally related type-II kinase inhibitors [2]. This scaffold-hopping strategy preserves the favorable ortho-chlorophenyl binding interaction while redirecting the hinge-binding motif from the pyrimidine N1 to the urea carbonyl, resulting in a distinct kinase selectivity fingerprint that is more aligned with anti-angiogenic than anti-mitotic therapeutic strategies.

Kinase selectivity profiling Aurora kinase vs. VEGFR-2 Scaffold hopping

The 2-Chlorophenyl Substituent Enhances Hydrogen-Bond Acidity of the Urea NH Compared to 4-Chlorophenyl and 3,4,5-Trimethoxyphenyl Analogs, Strengthening Key VEGFR-2 Active-Site Interactions

Quantum mechanical calculations at the B3LYP/6-31G* level indicate that the ortho-chlorophenyl group increases the electrostatic potential at the urea NH hydrogen atom by ~5–8 kcal·mol⁻¹ relative to the para-chloro isomer and by ~10 kcal·mol⁻¹ relative to the 3,4,5-trimethoxyphenyl analog, due to the electron-withdrawing inductive effect of the ortho-chlorine combined with intramolecular N–H···Cl hydrogen bonding that polarizes the urea NH bond [1]. In the VEGFR-2 active site, the urea NH engages in a conserved hydrogen bond with the backbone carbonyl of Glu885 in the hinge region; stronger hydrogen-bond donation correlates with improved binding affinity (experimentally, a 3-fold decrease in IC₅₀ per 5 kcal·mol⁻¹ increase in NH acidity across a set of 12 diaryl urea analogs) [2].

Hydrogen-bond donor strength QM-based molecular descriptors Structure–activity relationship (SAR)

Optimal Procurement and Experimental Deployment Scenarios for 1-(2-Chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea (CAS 1396845-38-7)


Peripheral VEGFR-2-Driven Oncology Models Where CNS Exclusion Is Preferred

Given its TPSA of approximately 89 Ų – well above the CNS MPO threshold of ≤70 Ų – CAS 1396845-38-7 is mechanistically suited for xenograft models of renal cell carcinoma (A498, 786-O), hepatocellular carcinoma (HepG2), and triple-negative breast cancer (MDA-MB-231) where angiogenesis is driven primarily by VEGFR-2 signaling [1]. The predicted low CNS penetration minimizes confounding neurobehavioral readouts, making it a superior choice over lower-TPSA pyrazolopyrimidine analogs that may distribute into the brain and produce off-target neurological effects [2].

Kinase Selectivity Profiling Panels to Derive a Scaffold-Specific Fingerprint

CAS 1396845-38-7 occupies a unique selectivity niche: it retains the ortho-chlorophenyl binding element characteristic of potent Aurora kinase inhibitors but redirects inhibition toward VEGFR-2 via the urea–pyrazole extension [1]. This property makes the compound an ideal tool compound for broad kinome profiling (e.g., DiscoverX KINOMEscan at 1 µM) to establish the selectivity fingerprint of the pyrimidine–pyrazole–urea chemotype relative to simple pyrimidine ureas [2]. Procurement for selectivity panels should be accompanied by a structurally matched inactive control (e.g., the des-chloro analog) to enable rigorous data interpretation.

Structure–Activity Relationship (SAR) Expansion Campaigns Around the 2-Chlorophenyl Ring

The ortho-chlorophenyl group in CAS 1396845-38-7 provides a chemically tractable handle for further derivatization: halogen exchange (Br, I, CF₃), isosteric replacement (2-thienyl, 2-furyl), or Suzuki coupling to introduce aryl/heteroaryl groups [1]. Its enhanced hydrogen-bond acidity – a consequence of the ortho-chlorine – also makes it a preferred starting scaffold for crystallography-driven optimization of hinge-binding interactions with type II kinase inhibitors [2]. Laboratories scaling up SAR programs should procure CAS 1396845-38-7 as the reference standard against which all newly synthesized analogs are benchmarked for VEGFR-2 potency and antiproliferative activity.

Comparative G₂/M Cell Cycle Arrest Studies in p53-Wildtype versus p53-Mutant Cancer Cell Lines

The class-level evidence of robust G₂/M arrest and apoptosis induction provides a foundation for deploying CAS 1396845-38-7 in isogenic cell line pairs (e.g., HCT116 p53⁺/⁺ vs. p53⁻/⁻) to dissect the p53-dependence of cell cycle checkpoint activation [1]. Because the G₂/M arrest phenotype is scaffold-dependent rather than substituent-dependent, the compound can be used interchangeably with other pyrimidine–pyrazole ureas (e.g., 5h) as a chemical probe in these mechanistic studies, provided that inter-batch purity and identity are verified [2].

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